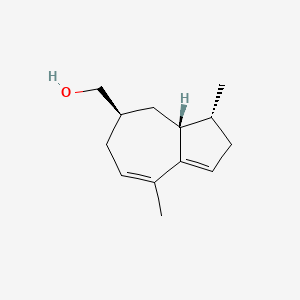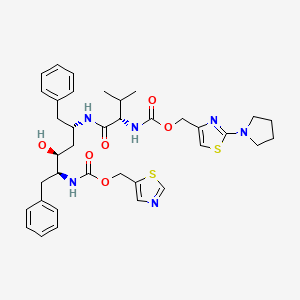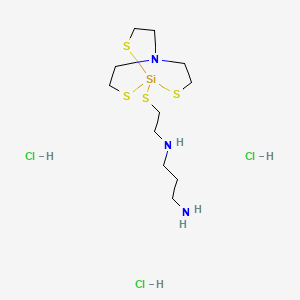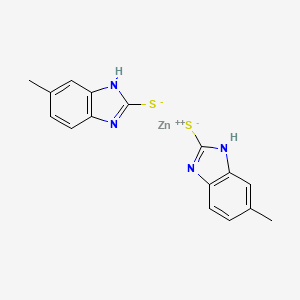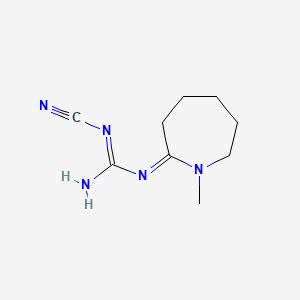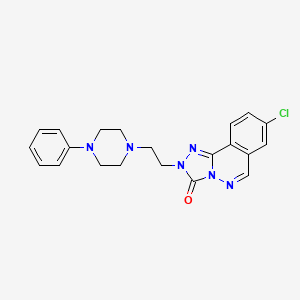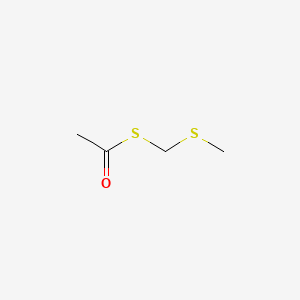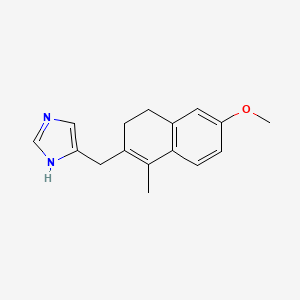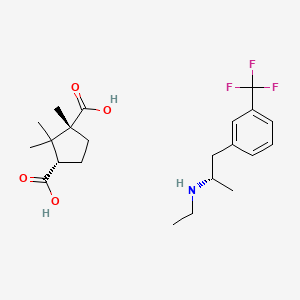![molecular formula C40H46Cl4N8O2Zn B12759084 2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) CAS No. 72208-33-4](/img/structure/B12759084.png)
2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) is a complex organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of 2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) can be achieved through multiple synthetic routes. One common method involves the reaction of N-functionalized phenol with 2-iodophenyl salt under specific conditions . Another route includes the use of 2-acetamido-substituted salt with 2-iodophenol . The reaction conditions typically involve controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenoxazine derivatives with different functional groups, while reduction reactions may result in the formation of simpler phenoxazine compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, phenoxazine derivatives, including this compound, have shown potential as antioxidants, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic agents . Additionally, it has applications in material science, particularly in the development of organic light-emitting diodes and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) involves its interaction with specific molecular targets and pathways. For instance, phenoxazine derivatives have been shown to inhibit certain enzymes and signaling pathways, leading to their therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) can be compared with other phenoxazine derivatives, such as actinomycin D and other phenothiazinium-based compounds . These compounds share similar structural features but differ in their specific functional groups and applications. For example, actinomycin D is well-known for its strong antitumor properties, while other phenoxazine derivatives may have different therapeutic or material science applications . The uniqueness of 2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) lies in its specific structural properties and the potential for diverse applications in various scientific fields.
Properties
CAS No. |
72208-33-4 |
|---|---|
Molecular Formula |
C40H46Cl4N8O2Zn |
Molecular Weight |
878.0 g/mol |
IUPAC Name |
2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C20H23N4O.4ClH.Zn/c2*1-4-24(5-2)16-8-10-18-20(14-16)25-19-13-15(7-9-17(19)22-18)23(3)12-6-11-21;;;;;/h2*7-10,13-14H,4-6,12H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
CPPDTNYAQXBXSK-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)CCC#N)C=C3O2.CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)CCC#N)C=C3O2.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


